molecular formula C25H30ClNO3S B175761 Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate CAS No. 136694-17-2

Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate

Cat. No. B175761
M. Wt: 460 g/mol
InChI Key: JNYMUUPNIYCCHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry.

Mechanism Of Action

The mechanism of action of Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate is not fully understood. However, it is believed to exert its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes.

Biochemical And Physiological Effects

Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have fluorescent properties, making it a potential tool for imaging biological systems.

Advantages And Limitations For Lab Experiments

Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Additionally, it has been shown to have low toxicity in vitro. However, its fluorescent properties may limit its use in certain experiments, and further studies are needed to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate. One potential direction is to further investigate its anticancer and anti-inflammatory properties, with the goal of developing it into a therapeutic agent. Another potential direction is to explore its potential use as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and stability.

Synthesis Methods

The synthesis of Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate involves a series of reactions. The starting material is 5-bromo-1-indole-2-carboxylic acid, which undergoes a coupling reaction with tert-butylthiol to form 5-(tert-butylthio)-1-indole-2-carboxylic acid. This intermediate is then reacted with 4-chlorobenzyl bromide to form 3-(tert-butylthio)-1-(4-chlorobenzyl)-5-indolyl-2-carboxylic acid. The final product is obtained by esterification of this intermediate with methyl 2,2-dimethylpropanoate.

Scientific Research Applications

Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

CAS RN

136694-17-2

Product Name

Methyl 3-(3-(tert-butylthio)-1-(4-chlorobenzyl)-5-hydroxy-1H-indol-2-yl)-2,2-dimethylpropanoate

Molecular Formula

C25H30ClNO3S

Molecular Weight

460 g/mol

IUPAC Name

methyl 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-hydroxyindol-2-yl]-2,2-dimethylpropanoate

InChI

InChI=1S/C25H30ClNO3S/c1-24(2,3)31-22-19-13-18(28)11-12-20(19)27(15-16-7-9-17(26)10-8-16)21(22)14-25(4,5)23(29)30-6/h7-13,28H,14-15H2,1-6H3

InChI Key

JNYMUUPNIYCCHR-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)OC

Canonical SMILES

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)OC

Origin of Product

United States

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